

# optimizing onvansertib dose 20mg vs 30mg efficacy

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## Compound Focus: Onvansertib

CAS No.: 1034616-18-6

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## Efficacy Comparison: 20 mg vs 30 mg Onvansertib

Efficacy Endpoint	20 mg + SOC	30 mg + SOC	SOC Alone (Control)
Confirmed Objective Response Rate (ORR)	42%	49%	30%
6-month Confirmed ORR	33%	46%	22%
Unconfirmed ORR	50%	59%	43%
Progression-Free Survival (PFS)	Early curve separation vs. control	Stronger trend favoring 30 mg vs. control	-
Dose-Dependent Response	Yes, observed across ORR, early tumor shrinkage, and depth of response.		

## Supporting Data and Context

The data in the table above is from an intent-to-treat population of 110 patients [1] [2]. Beyond the confirmed response rates, the early Progression-Free Survival (PFS) data, though median PFS was not yet reached, showed a favorable trend and a clear separation of the PFS curves for the 30 mg arm compared to the control [3] [1]. Furthermore, analyses showed that the 30 mg dose led to a **shorter time to response and deeper tumor regression** compared to both the control and the 20 mg arm [4] [3].

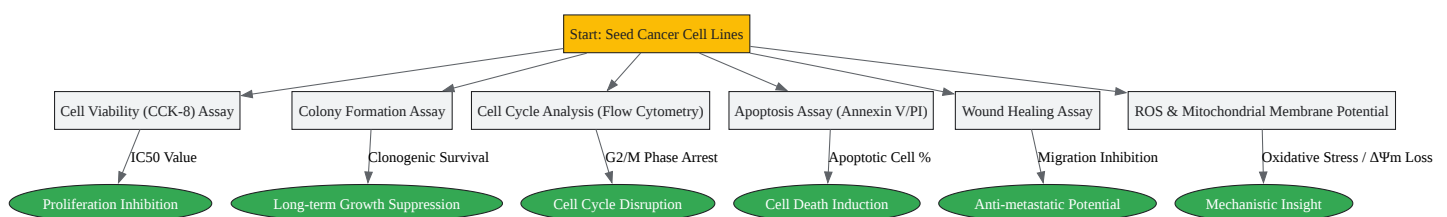
## Safety and Tolerability Profile

A safety analysis of 104 patients from the same trial indicates that **onvansertib** in combination with standard-of-care (SOC) is generally well-tolerated [1] [2].

- **No major or unexpected toxicities** were reported [5] [3].
- Grade 3 or higher adverse events were infrequent [3] [2].
- The most common treatment-emergent adverse event associated with **onvansertib** was **neutropenia**, which was manageable [4] [1].

## Experimental Protocols for Preclinical Research

While clinical trials use specific combination regimens, foundational research on **onvansertib**'s mechanism relies on standardized in vitro assays. The workflow for these core experiments can be visualized as follows:



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Here are detailed methodologies for key experiments cited in the search results [6]:

## Cell Viability Assay (CCK-8)

- **Purpose:** To measure **onvansertib**'s inhibitory effect on cell proliferation.
- **Procedure:**
  - Seed cells (e.g., A549, PC-9) in 96-well plates at 5,000 cells/well.
  - After 24 hours, treat with a serial dilution of **onvansertib**.
  - Incubate for 72 hours.
  - Add CCK-8 reagent and incubate for 1-4 hours.
  - Measure the optical density (OD) at 450 nm using a spectrophotometer.
  - Calculate IC50 values using software like GraphPad Prism.

## Colony Formation Assay

- **Purpose:** To assess long-term, clonogenic survival after drug treatment.
- **Procedure:**
  - Seed cells at a low density (e.g., 500 cells/well) in a 6-well plate.
  - Treat with a specific concentration of **onvansertib** (e.g., 200 nM) for 72 hours.
  - Remove the drug and culture in fresh medium for 14 days, replacing the medium every 2-3 days.
  - Fix colonies with methanol and stain with 0.1% crystal violet.
  - Count the number of visible colonies (typically >50 cells).

## Cell Cycle Analysis by Flow Cytometry

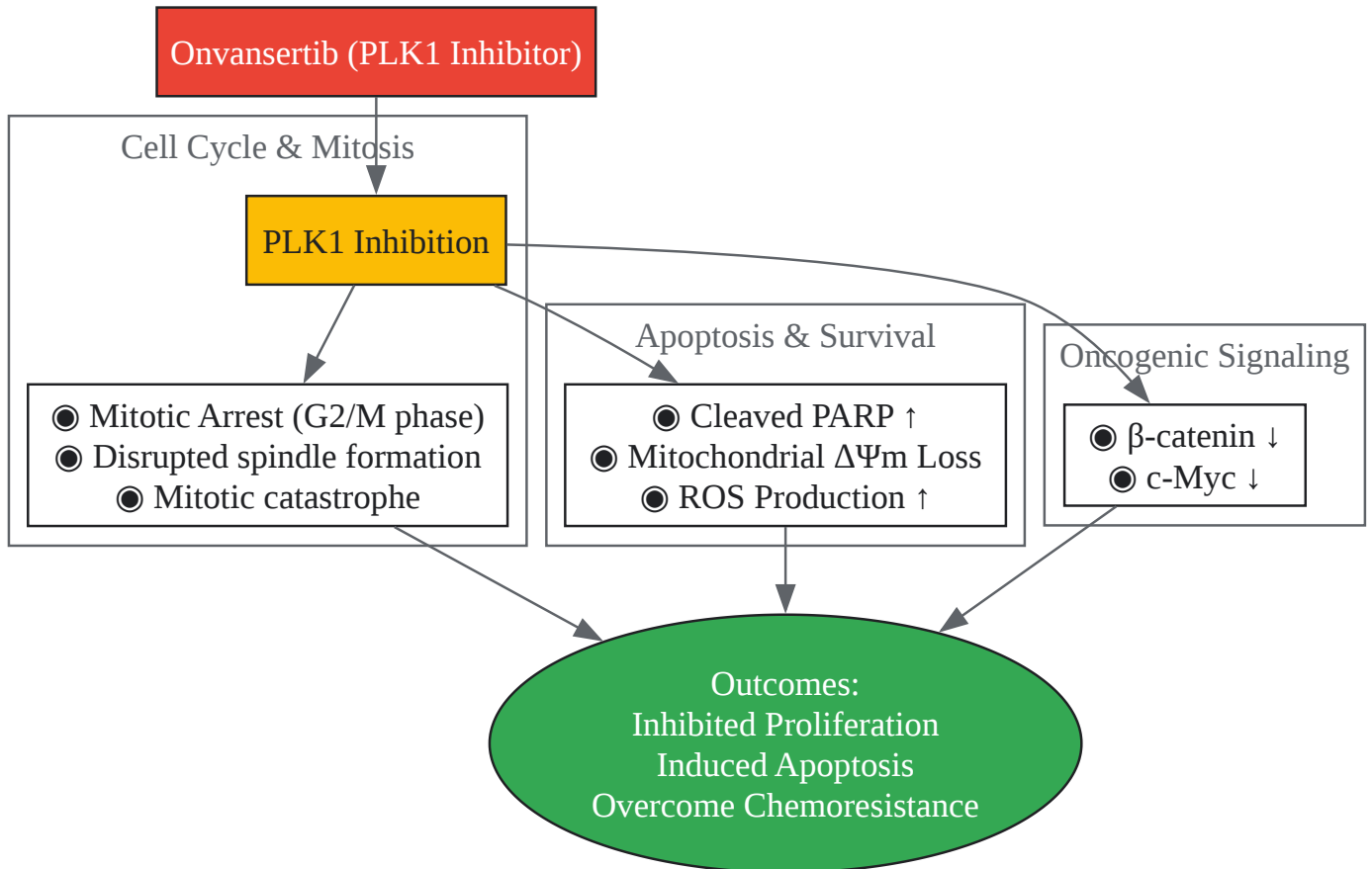
- **Purpose:** To determine the phase of the cell cycle in which arrest occurs.
- **Procedure:**
  - Treat cells with **onvansertib** for 24-48 hours.
  - Harvest and wash cells with cold PBS.
  - Fix cells in 70% ice-cold ethanol for at least 2 hours.
  - Wash cells again and resuspend in a propidium iodide (PI) staining solution containing RNase.
  - Incubate for 30 minutes at room temperature in the dark.
  - Analyze DNA content using a flow cytometer (e.g., BD FACSCanto II) and quantify the percentage of cells in G1, S, and G2/M phases using software like FlowJo.

## Apoptosis Assay (Annexin V/Propidium Iodide)

- **Purpose:** To detect early and late stages of apoptosis.
- **Procedure:**
  - Treat cells with **onvansertib** for 48 hours.
  - Harvest cells and wash with cold PBS.
  - Resuspend cells in 1X Binding Buffer.
  - Stain cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
  - Analyze by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis; Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

## Mechanism of Action: PLK1 Inhibition

**Onvansertib** is a highly selective Polo-like Kinase 1 (PLK1) inhibitor. The diagram below illustrates the key signaling pathways it disrupts.



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The molecular mechanism involves:

- **High Selectivity: Onvansertib** potently inhibits PLK1 with an IC50 of 2 nM, showing high specificity over other kinases [7].
- **Synergy with Chemotherapy:** Preclinical and clinical data show **onvansertib** can overcome resistance and synergize with standard chemotherapies like irinotecan, making it particularly effective in KRAS-mutant cancers [8].

## Key Takeaways for Researchers

- **For Maximum Efficacy:** The **30 mg dose** is supported by robust clinical data as the more effective option, showing a 19% absolute improvement in confirmed ORR over SOC alone [3] [2].
- **Safety is Manageable:** The 30 mg dose does not present a significant increase in unforeseen toxicities compared to the 20 mg dose, with neutropenia being the primary manageable side effect [1].
- **Future Directions:** Cardiff Oncology plans to engage with the FDA and advance the **30 mg dose** into a registrational Phase III trial (CRDF-005) based on these results [5] [3].

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